Umbralisib

Übersicht

Beschreibung

Umbralisib, sold under the brand name Ukoniq, is an anti-cancer medication primarily used for the treatment of marginal zone lymphoma and follicular lymphoma . It is an oral, first-in-class dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) . This compound was developed by TG Therapeutics and received its first approval in the United States in February 2021 . it was later withdrawn from the market due to safety concerns .

Wissenschaftliche Forschungsanwendungen

Umbralisib wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Es dient als Modellverbindung für die Untersuchung von Kinaseinhibitoren und deren Wechselwirkungen mit biologischen Zielmolekülen.

Biologie: Es wird in der Forschung verwendet, um die Rolle von PI3Kδ und CK1ε in zellulären Prozessen und Krankheitsmechanismen zu verstehen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität von PI3Kδ und CK1ε hemmt . Der PI3K-Signalweg ist entscheidend für die B-Zell-Rezeptor-Signalgebung, die für das Überleben und die Proliferation von malignen B-Zellen unerlässlich ist . Durch die Blockierung dieses Signalwegs unterbricht this compound die Signalprozesse, die das Wachstum und Überleben von Krebszellen fördern. Darüber hinaus hemmt es Caseinkinase 1 Epsilon, die eine Rolle bei der Proteintranslation und anderen zellulären Funktionen spielt .

Wirkmechanismus

Target of Action

Umbralisib is a kinase inhibitor that primarily targets two proteins: Phosphoinositide 3-kinase delta (PI3Kδ) and Casein Kinase 1 epsilon (CK1ε) . These proteins play crucial roles in the survival and proliferation of certain cancer cells .

Mode of Action

This compound inhibits the activity of PI3Kδ and CK1ε, thereby disrupting their normal function . PI3Kδ is expressed in both healthy cells and malignant B-cells . By inhibiting PI3Kδ, this compound interrupts the PI3K pathway, an essential pathway for B-cell receptor signaling responsible for the progression of lymphoma .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K pathway . This pathway is often deregulated in malignancies, leading to the overexpression of p110 isoforms that induce malignant transformation in cells . By inhibiting PI3Kδ, this compound interrupts this pathway, thereby slowing the progression of lymphoma . In addition, this compound also inhibits the casein kinase pathway .

Pharmacokinetics

This compound is administered orally once daily . During pharmacokinetic studies, about 81% of the this compound dose was recovered in feces (17% unchanged). Approximately 3% was detected in the urine (0.02% unchanged) after a radiolabeled dose of 800 mg in healthy volunteers . The effective half-life of this compound is about 91 hours .

Result of Action

The inhibition of PI3Kδ and CK1ε by this compound results in the interruption of essential pathways for B-cell receptor signaling, which are responsible for the progression of lymphoma . This leads to a decrease in the proliferation of cancer cells and induces cell death in susceptible tumor cells . An overall response rate of 55% was recorded during clinical trials and the rate of 1-year progression-free survival from marginal zone lymphoma was 71% .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, a relationship between higher this compound steady-state exposures and higher incidence of adverse reactions, including diarrhea and elevated AST/ALT, was observed during clinical studies . Furthermore, the drug’s action can be affected by the patient’s overall health status, the presence of other diseases, and the use of other medications .

Safety and Hazards

The most common side effects of Umbralisib include increased creatinine, diarrhea-colitis, fatigue, nausea, neutropenia, transaminase elevation, musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite, and rash . Serious neutropenia has occurred in patients taking this compound . This compound may cause fetal harm and pregnancy should be avoided .

Biochemische Analyse

Biochemical Properties

Umbralisib plays a significant role in biochemical reactions by inhibiting two key enzymes: PI3Kδ and CK1ε . The PI3K pathway is essential for B-cell receptor signaling responsible for the progression of lymphoma . By inhibiting PI3Kδ, this compound interrupts this pathway, thereby exerting its therapeutic effects . Additionally, this compound inhibits CK1ε, a primary regulator of protein translation .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It acts against marginal zone lymphoma by interrupting the PI3K pathway, which is essential for B-cell receptor signaling responsible for the progression of lymphoma . In addition, this compound inhibits other pathways involved in specific types of lymphoma, including the casein kinase pathway .

Temporal Effects in Laboratory Settings

In clinical trials, this compound was administered at 800 mg/d in patients requiring therapy until progression or toxicity . The median duration of this compound treatment was 5.9 months, and 28.8% of patients received this compound for ≥12 months . No cumulative toxicities were reported .

Dosage Effects in Animal Models

A relationship between higher this compound steady state exposures and higher incidence of adverse reactions, including diarrhea and elevated AST/ALT was observed during clinical studies .

Metabolic Pathways

This compound is involved in the PI3K pathway, which is a key metabolic pathway in cells . During in vitro studies, this compound was metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. Given its role as a PI3Kδ and CK1ε inhibitor, it can be inferred that this compound likely interacts with these enzymes at their respective locations within the cell .

Vorbereitungsmethoden

Die Synthese von Umbralisib umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Kupplungsreaktionen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Umbralisib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern, was zu verschiedenen Derivaten führt.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Umbralisib ist einzigartig aufgrund seiner dualen Hemmung von PI3Kδ und CK1ε . Ähnliche Verbindungen umfassen:

Idelalisib: Ein selektiver PI3Kδ-Inhibitor zur Behandlung von chronisch-lymphatischer Leukämie und follikulärem Lymphom.

Duvelisib: Ein dualer PI3Kγ- und PI3Kδ-Inhibitor zur Behandlung von chronisch-lymphatischer Leukämie und kleinzelligem lymphatischem Lymphom.

Copanlisib: Ein Pan-PI3K-Inhibitor zur Behandlung von rezidiviertem follikulärem Lymphom. Im Vergleich zu diesen Verbindungen bietet this compound eine einzigartige Kombination aus PI3Kδ- und CK1ε-Hemmung, die möglicherweise unterschiedliche therapeutische Vorteile und ein anderes Sicherheitsprofil bietet.

Eigenschaften

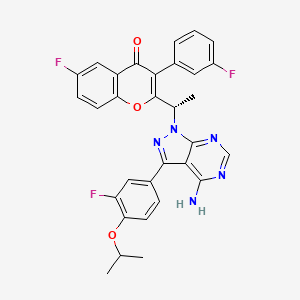

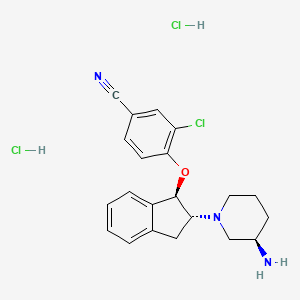

IUPAC Name |

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVCFHHAEHNCFT-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337137 | |

| Record name | Umbralisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

~100 mg/ml | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The PI3K pathway is a deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells. Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε. PI3Kδ is expressed in both healthy cells and malignant B-cells. CK1ε is believed to be involved in the pathogenesis of malignant cells, including lymphomas. This results in reduced progression of relapsed or refractory lymphoma. In biochemical assays, umbralisib inhibited a mutated form of ABL1. In vitro, umbralisib inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration. | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1532533-67-7 | |

| Record name | Umbralisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532533677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Umbralisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBRALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38073MQB2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

139-142 | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

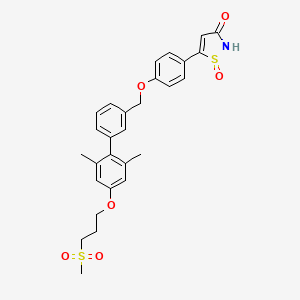

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)

![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)